(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 3-position and a cyclopropanecarbonyl moiety at the 1-position of the pyrrolidine ring.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELTYIKYDOJJD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124413 | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-11-7 | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid and cyclopropanecarbonyl chloride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to ring-opening and formation of carboxylic acids or ketones.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the cyclopropanecarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with carbamate groups.
Protein Modification: Employed in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders.
Prodrug Design: Used in the design of prodrugs that release active compounds in a controlled manner.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers with specific properties.
Catalyst Development: Explored as a ligand in the development of chiral catalysts for industrial processes.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The cyclopropane ring can undergo ring-opening reactions, which may be involved in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity: The target compound’s cyclopropanecarbonyl group distinguishes it from analogs with pyridine rings (e.g., HB614 ) or halogenated substituents (e.g., HB615 ). Cyclopropane moieties are known to enhance metabolic stability and conformational rigidity, which could favor pharmacokinetic profiles compared to fluoro- or iodo-pyridines . In contrast, tert-Butyl-(S)-2-formylpyrrolidin-1-carboxylat features a formyl group, which is more reactive than the carbamate in the target compound, suggesting divergent applications in further derivatization.
Stereochemical Considerations: The (S)-configuration in the target compound aligns with enantioselective synthesis strategies observed in , where chiral pyrrolidines are prioritized for receptor-targeted drug design .
Synthetic Complexity :
- The target compound’s synthesis likely requires stereoselective acylation and carbamate formation, whereas pyridine-based analogs (e.g., HB614 ) involve simpler nucleophilic substitutions. The use of DIBAL-H in related syntheses highlights the importance of controlled reducing conditions for preserving stereochemistry.
Research Implications
The structural uniqueness of (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate positions it as a promising candidate for central nervous system (CNS) therapeutics, where cyclopropane groups and enantiopure pyrrolidines are leveraged for blood-brain barrier penetration . In contrast, pyridine-based analogs (HB613–HB615 ) may find utility in peripheral targets due to their larger size and halogenation. Further studies should explore the compound’s binding to histamine H3 receptors, given the pharmacological relevance of similar tert-butyl carbamates in neurodegenerative research .
Biological Activity
(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group, a cyclopropanecarbonyl moiety, and a pyrrolidin-3-ylcarbamate structure, contribute to its biological activity and utility as an intermediate in the synthesis of complex molecules.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate |
| CAS Number | 1286209-11-7 |
| Molecular Formula | C13H22N2O3 |
| Molecular Weight | 254.33 g/mol |
| Optical Activity | [α]/D -21.5±2.0°, c = 1 in ethanol |
The biological activity of (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the cyclopropane ring may undergo ring-opening reactions that contribute to its biological effects .
Medicinal Chemistry
This compound has been explored for its potential applications in drug development. Its structure allows for the design of inhibitors targeting specific enzymes or receptors, particularly in cancer therapy and infectious diseases. For instance, derivatives of this compound have shown promise as inhibitors against EGFR tyrosine kinase, which is crucial in the treatment of certain cancers .
Case Studies
- Inhibition of EGFR Tyrosine Kinase : Research indicates that derivatives of (S)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate exhibit significant inhibitory activity against EGFR tyrosine kinase. A study published in Bioorganic & Medicinal Chemistry demonstrated that these compounds could effectively inhibit cell proliferation in cancer cell lines .
- Antibacterial Activity : Another study focused on the synthesis of N-benzyl-3-sulfonamidopyrrolidines derived from this compound showed potent antibacterial activity against E. coli, suggesting its potential as a scaffold for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate | Enantiomer with different selectivity | Varies significantly |
| tert-Butyl 1-(acetyl)pyrrolidin-3-ylcarbamate | Acetyl group instead of cyclopropanecarbonyl | Different reactivity |
The unique combination of a chiral center, cyclopropane ring, and carbamate group in (S)-tert-butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate imparts specific reactivity and selectivity, making it valuable for asymmetric synthesis and drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-3-ylcarbamate precursor with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Chiral resolution via HPLC or enzymatic methods is critical to isolate the (S)-enantiomer. For example, analogous compounds in and used chiral column chromatography with cellulose-based stationary phases to achieve >98% enantiomeric excess (ee) .
Q. How is the stereochemical purity of this compound confirmed?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® IC column) with polar organic mobile phases (acetonitrile/methanol) is standard. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography can resolve ambiguities in stereochemistry. For example, reports using ¹H-¹H NOESY to confirm spatial relationships between substituents .
Q. What analytical techniques are used for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS, e.g., ESI-TOF) confirms molecular weight (exact mass: ~292.17 g/mol, as in ). ¹³C NMR is critical for distinguishing carbamate (δ ~155 ppm) and cyclopropane carbonyl (δ ~170 ppm) signals. highlights 2D NMR (HSQC, HMBC) for unambiguous assignment of quaternary carbons .
Advanced Research Questions
Q. How does the cyclopropanecarbonyl group influence the compound’s reactivity and stability?
- Methodological Answer : The cyclopropane ring introduces strain, increasing susceptibility to ring-opening under acidic/basic conditions. Stability studies (e.g., pH 1–9 buffers at 37°C for 24h) are recommended to assess degradation pathways. notes that cyclopropane-containing carbamates undergo Hofmann elimination under strong bases (e.g., NaOH), yielding alkenes and tert-butylamine .
Q. What strategies mitigate racemization during functionalization reactions?
- Methodological Answer : Racemization at the pyrrolidine stereocenter can occur under harsh conditions (e.g., high heat or strong nucleophiles). Low-temperature reactions (<0°C) and mild bases (e.g., DIPEA) are preferred. achieved 95% retention of stereochemistry during amide coupling by using HBTU/DIEA at -20°C .
Q. How can conflicting NMR data for diastereomeric byproducts be resolved?
- Methodological Answer : Contradictory NOE or coupling constant data may arise from conformational flexibility. Dynamic NMR (variable-temperature studies) or computational modeling (DFT) can clarify rotational barriers. resolved similar issues by comparing experimental ¹H NMR with simulated spectra from Gaussian09 .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : For CNS-targeted applications (e.g., GPR130 activation, as in ), use blood-brain barrier (BBB) permeability assays (PAMPA-BBB) and receptor-binding studies (SPR or radioligand displacement). For metabolic stability, incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
